2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid

Medicinal chemistry Scaffold hopping Structure-activity relationship

Medicinal chemists targeting muscarinic M1-M5 receptors often face multi-step syntheses to install a carboxyl handle on the 1-azabicyclo[3.3.1]nonane scaffold. This compound provides the 1-aza bridgehead geometry required for antagonist pharmacology, with a pre-installed acetic acid moiety at the 5-position, eliminating 2-3 synthetic steps. • Enables direct amide coupling in parallel library synthesis; orthogonal to the bridgehead tertiary amine. • CNS-compliant physicochemical profile (LogP 1.34, TPSA 40.54 Ų, MW 183.25). • Available at 95% purity; stock maintained for immediate dispatch.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13286245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C1)C2)CC(=O)O
InChIInChI=1S/C10H17NO2/c12-9(13)7-10-3-1-5-11(8-10)6-2-4-10/h1-8H2,(H,12,13)
InChIKeyXKFUJKZHGWWMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid: Physicochemical Profile and Scaffold Classification


2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid (CAS: 2060061-93-8; molecular formula: C10H17NO2; molecular weight: 183.25 g/mol) is a conformationally constrained bicyclic amino acid featuring a bridgehead nitrogen within the 1-azabicyclo[3.3.1]nonane scaffold . Its structural architecture consists of a rigid azabicyclic core with an acetic acid side chain at the 5-position, yielding computed physicochemical properties that include a topological polar surface area (TPSA) of 40.54 Ų and a LogP of 1.3371 . The compound is commercially available at 95% purity from multiple suppliers including Enamine and Leyan [1].

Why In-Class Analogs Cannot Substitute for 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid


The 1-azabicyclo[3.3.1]nonane scaffold supports multiple regioisomeric and functional variants that are not interchangeable in drug discovery or chemical biology contexts. The position of the bridgehead nitrogen (1-aza vs. 3-aza vs. 9-aza regioisomers) fundamentally alters the vector and electronics of receptor recognition [1]. Furthermore, the nature of the pendant acidic moiety—whether a directly attached carboxylic acid, an acetic acid linker, or a methylene‑extended variant—dictates the spatial relationship between the basic amine and the acidic group, critically influencing binding mode and pharmacokinetic profile [2]. The class includes compounds that function as muscarinic M1–M5 receptor antagonists as well as M1/M4 agonists, with the functional outcome exquisitely dependent on the precise substitution pattern and linker geometry [3]. Generic procurement of an in-class analog without characterizing these structural distinctions risks selecting a compound with an entirely different target engagement profile and therapeutic applicability.

Quantitative Differentiation from Closest Structural Analogs


Extended Linker Length vs. 1-Azabicyclo[3.3.1]nonane-5-carboxylic Acid

The target compound bears an acetic acid moiety (–CH₂–COOH) at the 5‑bridgehead position, whereas its closest commercially available analog, 1‑azabicyclo[3.3.1]nonane‑5‑carboxylic acid (CAS 119103‑11‑6), bears a directly attached carboxylic acid (–COOH) . The methylene spacer in the target compound increases the distance between the basic bridgehead nitrogen and the acidic carboxylate terminus by approximately one C–C bond length (~1.54 Å), altering the spatial pharmacophore presentation without changing the core ring system . The molecular weight increases from 169.22 g/mol (C₉H₁₅NO₂; carboxylic acid analog) to 183.25 g/mol (C₁₀H₁₇NO₂; target) and adds one additional rotatable bond .

Medicinal chemistry Scaffold hopping Structure-activity relationship

TPSA and LogP Differentiation from the Parent Scaffold

The target compound possesses a computed TPSA of 40.54 Ų and LogP of 1.3371, derived from the Leyan vendor computational property panel . The unsubstituted parent scaffold, 1‑azabicyclo[3.3.1]nonane (CAS 280-77-3; C₈H₁₅N), has a reported LogP of 1.4301 and a PSA of 3.24 Ų [1]. The addition of the acetic acid group at the 5‑position increases TPSA by +37.30 Ų (from 3.24 to 40.54) and introduces one hydrogen bond donor and one additional hydrogen bond acceptor, while the LogP is modestly reduced by 0.093 log units. Both compounds fall within the CNS MPO (Multiparameter Optimization) desirability space (TPSA < 70 Ų; LogP < 3), but the target compound's hydrogen bond donor count (HBD = 1, vs. 0 for parent) and larger PSA provide a distinctly different ADME/physicochemical fingerprint for library design [1].

Physicochemical property optimization CNS drug discovery Blood-brain barrier permeability

Muscarinic Receptor Affinity: 1-Aza vs. Other Regioisomers

The 1‑azabicyclo[3.3.1]nonane scaffold places the basic nitrogen at a bridgehead position, whereas the 3‑aza, 7‑aza, and 9‑aza variants position the nitrogen at different ring junctions, leading to distinct pharmacophoric geometries. Pharmacological studies on C(8)‑substituted 1‑azabicyclo[3.3.1]non‑3‑enes and 1‑azabicyclo[3.3.1]nonan‑4‑ones have demonstrated efficient binding to human M1–M5 muscarinic receptors as antagonists, with the lead compound exo‑8‑benzyloxymethyl‑3‑ethoxycarbonyl‑4‑hydroxy‑1‑azabicyclo[3.3.1]non‑3‑ene (compound 3) exhibiting Ki values at all five muscarinic receptor subtypes that were approximately 10–50 times lower than carbachol and approximately 30–230 times lower than arecoline [1]. By contrast, 9‑azabicyclo[3.3.1]nonane derivatives have been developed as M1 and/or M4 receptor agonists for CNS indications, with the nitrogen position dictating whether the functional outcome is agonism versus antagonism [2]. The 1‑aza regioisomer thus provides a distinct receptor interaction profile that 3‑, 7‑, or 9‑aza analogs cannot replicate.

Muscarinic receptor pharmacology Regioisomer selectivity Cholinergic ligand design

Bifunctional Carboxylic Acid Handle vs. Parent Amine Scaffolds

The target compound features a free carboxylic acid that serves as a chemical handle for amide coupling, esterification, reduction, and peptide conjugation, enabling its use as a versatile building block [1]. In contrast, the parent 1‑azabicyclo[3.3.1]nonane (CAS 280-77-3) lacks any functional handle beyond the bridgehead amine, limiting its direct utility in library synthesis without additional functionalization steps . The acetic acid moiety at the 5‑position provides a reactive site that is electronically and sterically distinct from the bridgehead nitrogen, allowing orthogonal protection strategies and sequential derivatization. This dual‑functional character (basic amine + carboxylic acid) makes the target compound a bifunctional scaffold amenable to diversity‑oriented synthesis [1][2].

Synthetic chemistry Building block utility Parallel library synthesis

5-Position Substitution Vector vs. 9-Substituted Analogs

The target compound places the acetic acid substituent at the 5‑position of the 1‑azabicyclo[3.3.1]nonane framework, which projects the carboxyl group into a spatial quadrant adjacent to the bridgehead nitrogen . In commercially available 3‑azabicyclo[3.3.1]nonane‑9‑acetic acid derivatives (e.g., CAS 1198466-22-6), the acetic acid group is attached at the 9‑position, which is the opposite bridge of the bicyclic system relative to the nitrogen, creating a substantially different exit vector geometry . The 5‑substitution on the 1‑aza scaffold orients the carboxylate approximately in the plane of the six‑membered ring, while 9‑substitution on the 3‑aza scaffold projects the carboxylate orthogonal to the ring plane. This topological difference translates into distinct 3D pharmacophore presentations that are not interchangeable in receptor‑binding site complementarity .

Molecular topology Vector-based library design 3D pharmacophore diversity

Conformational Sampling vs. Directly Attached Carboxylic Acid Analogs

The target compound contains two rotatable bonds (the acetic acid side chain), as documented in the Leyan property panel, compared to one rotatable bond in 1‑azabicyclo[3.3.1]nonane‑5‑carboxylic acid (where the carboxyl is directly attached) . The additional rotatable bond in the target compound allows the carboxylate to sample a larger conformational volume, with an additional torsional degree of freedom that can facilitate induced‑fit binding to protein targets. This property is important for scaffold optimization: the entropic penalty of the extra rotatable bond may be offset by improved enthalpic complementarity when the flexible side chain can adapt to sub‑pocket geometries that the more rigid carboxylic acid analog cannot access. The molecular weight penalty (+14 Da) for this conformational gain is minimal relative to the potential binding affinity improvement .

Conformational analysis Ligand efficiency Entropy-enthalpy compensation

Application Scenarios Based on Quantitative Differentiation


CNS Muscarinic Antagonist Lead Optimization

For medicinal chemistry teams developing muscarinic M1–M5 receptor antagonists for neurological indications (e.g., Alzheimer's disease, Parkinson's disease psychosis), the 1‑aza bridgehead nitrogen regioisomer is mechanistically validated to confer antagonist pharmacology, unlike 9‑aza regioisomers that have been developed as M1/M4 agonists [1]. The target compound's carboxylic acid handle at the 5‑position enables direct amide coupling to diversity sets without additional synthetic steps, while the acetic acid linker provides greater conformational flexibility (2 rotatable bonds vs. 1 in the carboxylic acid analog) for induced‑fit binding optimization [2]. Procurement of this specific intermediate eliminates the 2–3 synthetic steps typically required to introduce a carboxyl group onto the parent 1‑azabicyclo[3.3.1]nonane scaffold.

Parallel Library Synthesis with Bifunctional Building Blocks

The target compound serves as an ideal core scaffold for parallel amide library synthesis due to its dual functional handles: the bridgehead tertiary amine and the acetic acid carboxyl group, which can be addressed orthogonally with standard protecting group strategies [1]. The computed LogP of 1.3371 and TPSA of 40.54 Ų place the compound within favorable CNS druglikeness space, meaning that libraries constructed from this scaffold maintain physicochemical properties suitable for CNS target screening . Unlike the parent 1‑azabicyclo[3.3.1]nonane (lacking a carboxyl handle), or the 3‑aza/9‑aza regioisomers (different nitrogen geometry), the target compound uniquely combines the 1‑aza receptor‑binding geometry with a directly usable carboxylic acid for high‑throughput chemistry workflows [2].

Scaffold-Hopping with 5-Position Substitution Vector

When structure‑based design indicates that a substituent must project from the 5‑position of a bicyclic amine scaffold to engage a specific receptor sub‑pocket, the target compound provides this precise geometric presentation [1]. The 5‑position acetic acid vector is topologically distinct from the 9‑position substitution found in 3‑azabicyclo[3.3.1]nonane derivatives, filling a region of 3D chemical space not accessible to the more common regioisomers . This compound is specifically indicated for scaffold‑hopping exercises where the 1‑aza bridgehead nitrogen geometry is required for target engagement and the 5‑position vector is needed to access a carboxylate‑binding residue in the target protein.

Muscarinic Tool Compound Synthesis for Academic Screening

Academic screening laboratories engaged in muscarinic receptor pharmacology require well‑characterized building blocks with defined regio‑ and stereochemistry. The target compound, available commercially at 95% purity from Enamine and Leyan [1], provides a pre‑functionalized 1‑azabicyclo[3.3.1]nonane scaffold that obviates the need for in‑house synthesis of the bicyclic core and subsequent carboxyl introduction. Given that 1‑azabicyclo[3.3.1]non‑3‑ene derivatives bind M1–M5 receptors with Ki values 10–230× lower than reference agonists , tool compounds derived from this scaffold can serve as potent pharmacological probes for muscarinic subtype characterization.

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